molecular formula C26H30ClN3OS B11700464 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole

2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11700464
M. Wt: 468.1 g/mol
InChI Key: LLEOEFBPJRCMCI-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(2-chlorophenyl)hydrazinecarbothioamide with 4-(decyloxy)benzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the imidazo[2,1-b][1,3,4]thiadiazole ring system .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

2-(2-Chlorophenyl)-6-[4-(decyloxy)phenyl]imidazo[2,1-b][1,3,4]thiadiazole can be compared with other imidazo[2,1-b][1,3,4]thiadiazole derivatives:

This compound’s unique structure and diverse reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C26H30ClN3OS

Molecular Weight

468.1 g/mol

IUPAC Name

2-(2-chlorophenyl)-6-(4-decoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C26H30ClN3OS/c1-2-3-4-5-6-7-8-11-18-31-21-16-14-20(15-17-21)24-19-30-26(28-24)32-25(29-30)22-12-9-10-13-23(22)27/h9-10,12-17,19H,2-8,11,18H2,1H3

InChI Key

LLEOEFBPJRCMCI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4Cl

Origin of Product

United States

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